N-((5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide
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Overview
Description
N-((5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is a synthetic organic compound that has sparked interest across multiple research fields due to its unique structural features and potential applications. This compound combines several functional groups that may contribute to its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with commercially available azepan-1-yl acetic acid, 1,3,4-oxadiazole derivatives, and 4-(N,N-dimethylsulfamoyl)benzoyl chloride.
Synthesis Steps
Formation of the Amide Bond: : A condensation reaction between azepan-1-yl acetic acid and 4-(N,N-dimethylsulfamoyl)benzoyl chloride, possibly using coupling reagents like EDCI and a base like triethylamine.
Cyclization to Form Oxadiazole: : The intermediate undergoes cyclization to incorporate the oxadiazole ring, often using dehydrating agents or acidic conditions.
Final Thioether Formation:
Industrial Production Methods
In industrial settings, optimizations such as continuous flow synthesis might be employed to ensure higher yields, purity, and efficiency. Standard equipment like reactors, distillation units, and chromatography systems are crucial for scaling up production.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : Given its structural complexity, the compound could undergo various redox reactions, potentially modifying the thioether or oxadiazole moieties.
Substitution Reactions: : The benzamide and thioether groups might participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidants: : Hydrogen peroxide, potassium permanganate.
Reductants: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halogens, nitration mixtures, acylation reagents.
Major Products Formed
Oxidation Products: : Sulfoxides or sulfones from the thioether group.
Reduction Products: : Reduction of the oxadiazole ring to form more reactive intermediates.
Scientific Research Applications
Chemistry
This compound serves as a precursor for synthesizing other complex molecules or as a building block in organic synthesis due to its multiple functional groups.
Biology and Medicine
Investigations focus on its potential as a pharmacophore, aiming to develop new drugs targeting specific biological pathways. Its structural elements suggest possible activities against enzymes or receptors involved in disease processes.
Industry
In industrial applications, it might be used in materials science, particularly in developing new polymers or advanced materials with specific properties due to its unique chemical structure.
Mechanism of Action
The compound's biological activities are hypothesized to involve interactions with specific molecular targets, such as:
Enzymes: : Inhibiting or modulating enzyme activities due to its binding potential.
Receptors: : Interacting with cell surface or intracellular receptors, altering signaling pathways.
The oxadiazole ring and thioether groups may be particularly crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-((5-((2-(piperidin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide: : Similar backbone but with a piperidine ring instead of azepane.
N-((5-((2-(morpholin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide: : Morpholine ring substitution.
Uniqueness
The azepane ring in N-((5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide may provide distinct steric and electronic effects, possibly enhancing its binding properties or altering its reactivity compared to piperidine or morpholine analogs.
This covers the various facets of this compound. How’s that for a deep dive?
Properties
IUPAC Name |
N-[[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O5S2/c1-24(2)32(28,29)16-9-7-15(8-10-16)19(27)21-13-17-22-23-20(30-17)31-14-18(26)25-11-5-3-4-6-12-25/h7-10H,3-6,11-14H2,1-2H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBWFNFKXGQDII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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